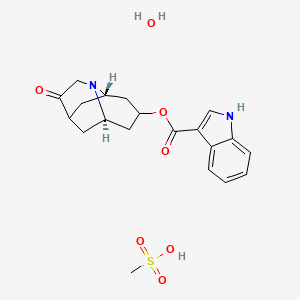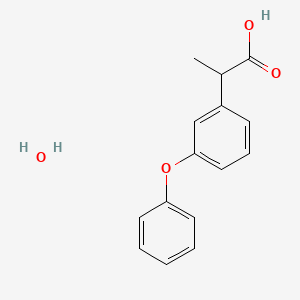![molecular formula C52H44CaF6O8 B10752487 calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;dihydrate](/img/structure/B10752487.png)
calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMG 837 calcium hydrate is a potent, orally bioavailable, and partial agonist of the GPR40/FFA1 receptor. It has been shown to enhance insulin secretion and lower glucose levels in rodents . This compound is highly selective over other receptors such as GPR41, GPR43, and GPR120 .
Preparation Methods
The preparation of AMG 837 calcium hydrate involves synthetic routes that include the use of specific solvents and reagents. One method involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80, and finally mixing with distilled water . Industrial production methods are not explicitly detailed in the available literature.
Chemical Reactions Analysis
AMG 837 calcium hydrate undergoes various chemical reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAc) due to the presence of an alkyne group . This reaction is commonly used in click chemistry to form stable triazole linkages. The compound is also involved in glucose-dependent insulin secretion, which is a significant reaction in biological systems .
Scientific Research Applications
AMG 837 calcium hydrate has several scientific research applications:
Chemistry: Used as a reagent in click chemistry due to its alkyne group.
Biology: Studied for its role in enhancing insulin secretion and lowering glucose levels in rodents.
Medicine: Potential therapeutic agent for the treatment of type 2 diabetes by acting as a GPR40/FFA1 agonist.
Industry: Utilized in the development of new drugs targeting metabolic disorders.
Mechanism of Action
AMG 837 calcium hydrate exerts its effects by acting as a partial agonist of the GPR40/FFA1 receptor. This interaction enhances insulin secretion in a glucose-dependent manner, thereby lowering glucose levels in the bloodstream . The molecular targets involved include the GPR40/FFA1 receptor, which plays a crucial role in glucose homeostasis .
Comparison with Similar Compounds
AMG 837 calcium hydrate is unique due to its high selectivity and potency as a GPR40/FFA1 agonist. Similar compounds include:
AMG 837 hemicalcium: Another form of AMG 837 with similar properties.
AMG 837 sodium salt: A sodium salt form of AMG 837.
APD597 (JNJ-38431055): A GPR119 agonist used in the treatment of type 2 diabetes.
These compounds share similar mechanisms of action but differ in their receptor selectivity and pharmacokinetic profiles.
Properties
Molecular Formula |
C52H44CaF6O8 |
|---|---|
Molecular Weight |
951.0 g/mol |
IUPAC Name |
calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;dihydrate |
InChI |
InChI=1S/2C26H21F3O3.Ca.2H2O/c2*1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;;;/h2*3,5-15,21H,16-17H2,1H3,(H,30,31);;2*1H2/q;;+2;;/p-2/t2*21-;;;/m00.../s1 |
InChI Key |
QIPOYAYDMYWBJC-QJOPACOMSA-L |
Isomeric SMILES |
CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.O.[Ca+2] |
Canonical SMILES |
CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B10752407.png)
![7-[6-(3-Hydroxyoct-1-enyl)-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752411.png)

![dipotassium;(5Z)-5-[[5-(4-fluoro-2-oxidophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-olate](/img/structure/B10752417.png)
![[(4Z,6Z,8S,9R,10Z,12S,13R,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752422.png)
![[4-[[Carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate;manganese](/img/structure/B10752430.png)

![(3s-trans)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl) piperidinium chloride hemihydrate](/img/structure/B10752438.png)
![(1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide](/img/structure/B10752444.png)
![1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10752463.png)
![7-[(1R,4S,5R,6R)-6-[(3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752464.png)
![7-[(1S,4R,5S,6S)-6-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752479.png)
![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate](/img/structure/B10752490.png)
![[(4E,6Z,9R,10E,12S,13R,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752492.png)
